4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one
Overview
Description
“4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” is a chemical compound that likely exhibits unique chemical and physical properties due to the presence of bromo and methoxy groups attached to a dihydroindenone core structure. Compounds with similar structures have been explored for various chemical reactions, synthesis of heterocycles, and their potential biological activities.
Synthesis Analysis
The synthesis of compounds similar to “4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials. For example, a series of bromo and methoxy-substituted compounds were synthesized through allylic bromination with high purity and yields, demonstrating the effectiveness of such methods in producing structurally complex molecules (Martins, 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for determining the configuration and conformation of synthesized compounds. For instance, the crystal structure analysis of related compounds has been conducted to confirm the stereochemistry and molecular geometry, providing insights into the electronic and spatial arrangement of atoms within the molecule (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions involving bromo- and methoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions. These reactions are pivotal for the synthesis of various heterocycles and functionalized molecules. The presence of bromo and methoxy groups significantly influences the reactivity, offering pathways for further functionalization and synthesis of complex molecules (Akbaba et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents. The intermolecular interactions, such as hydrogen bonding and halogen bonds, play a significant role in stabilizing the crystal structures and can affect the compound's solubility and melting point (Du & Wu, 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the electron-withdrawing effect of the bromo group and the electron-donating effect of the methoxy group can influence the compound's reactivity in chemical reactions. These properties are crucial for designing synthetic pathways and understanding the compound's behavior under different chemical conditions (Guzei et al., 2010).
Scientific Research Applications
Synthesis of Heterocycles
A study by Martins (2002) explored the regiospecific allylic mono- and dibromination of compounds related to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. This research showed the synthesis of a series of brominated compounds in high purity and good yields (70-95%), which demonstrates their potential usefulness in heterocyclic synthesis. This indicates the role of such brominated compounds in the synthesis of diverse heterocycles, an important area in organic chemistry (Martins, 2002).
Role in Synthesis of Antimicrobial Agents
In a 2021 study, Sherekar et al. synthesized compounds related to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. These compounds were characterized by physical and spectral data, and their antimicrobial activities were evaluated. The study highlights the potential of these brominated compounds in the development of new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Stability Studies
Bradshaw, Jones, and Nongrum (1991) investigated the stability of alkoxy-substituted inden-2-ones, which are structurally similar to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. The study provided insights into the stability of these compounds, which is crucial for their practical applications in chemical synthesis and pharmaceutical development (Bradshaw, Jones, & Nongrum, 1991).
Development of Polymerization Catalysts
A study by Izmer et al. (2006) on substituted indenes, closely related to the compound , showed their use as starting materials for the synthesis of aryl-substituted indenes. These compounds are significant for the further synthesis of ansa-metallocenes, which are crucial components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).
Exploration in Red Algae
Research by Ma et al. (2007) on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae Rhodomela confervoides, provides insights into the natural occurrence and potential applications of brominated compounds similar to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. Such studies expand our understanding of naturally occurring brominated compounds and their potential applications (Ma et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDMKCLDADYDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278998 | |
Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one | |
CAS RN |
5411-61-0 | |
Record name | 5411-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-methoxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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